molecular formula C9H15NO4 B5206991 ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate

ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate

Cat. No. B5206991
M. Wt: 201.22 g/mol
InChI Key: KWCPRFKOGPZEKZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, also known as AZI, is a chemical compound that has been used extensively in scientific research. It is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields.

Mechanism of Action

The mechanism of action of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is not fully understood. However, it is believed that ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate acts as an electrophile, reacting with different nucleophiles, including amines, thiols, and alcohols. This reaction leads to the formation of covalent bonds between ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate and the nucleophile, resulting in the modification of the nucleophile.
Biochemical and Physiological Effects:
ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been found to have different biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of different bacteria and fungi. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have antitumor properties, inhibiting the growth of different cancer cells. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of different inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in lab experiments is its highly reactive nature, which allows for the modification of different nucleophiles. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the main limitations of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is its toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research. One potential direction is the development of new synthetic routes for ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, which may lead to the synthesis of new compounds with different properties. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used as a tool for the modification of different biomolecules, including proteins and nucleic acids. Finally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used in the development of new materials, including polymers and hydrogels.
Conclusion:
In conclusion, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields. It is relatively easy to synthesize and has been used as a precursor for the synthesis of different compounds. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have different biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. While ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has several advantages for lab experiments, its toxicity may limit its use in certain experiments. Finally, there are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research, including the development of new synthetic routes, the modification of biomolecules, and the development of new materials.

Synthesis Methods

Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate can be synthesized through a multistep process that involves the reaction of ethyl 2-bromo-2-methylacetoacetate with sodium azide, followed by the reaction of the resulting compound with ethyl chloroformate. The final product, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, is obtained through a cyclization reaction of the intermediate compound.

Scientific Research Applications

Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used extensively in scientific research due to its highly reactive nature. It has been found to have a wide range of applications in different scientific fields, including medicinal chemistry, biochemistry, and materials science. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used as a precursor for the synthesis of different compounds, including amino acids, peptides, and heterocycles. It has also been used as a cross-linking agent for the preparation of polymer networks.

properties

IUPAC Name

ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)7-6-10(7)5-4-8(11)13-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCPRFKOGPZEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate

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